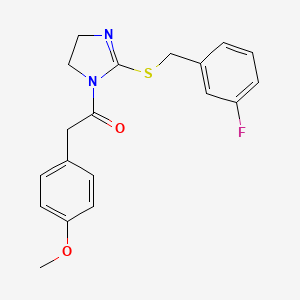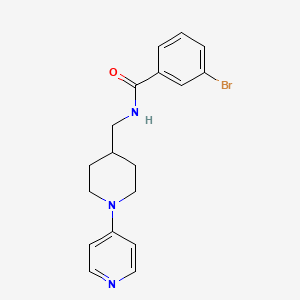
3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzamide group, a pyridine group, and a piperidine group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely involve a benzamide group attached to a brominated benzene ring, a pyridine ring, and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various types of reactions, including coupling reactions, substitutions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and others, would depend on its exact structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is involved in various synthetic processes and chemical studies. For example, research on the convenient synthesis of (1H-Azol-1-yl)piperidines involves the arylation of azoles with bromopyridines and subsequent reduction, highlighting the compound's role in the development of novel organic molecules (Shevchuk et al., 2012). This method extends to benzo analogues, indicating its utility in creating diverse chemical structures.
Biological Activities and Pharmacological Potential
The compound and its derivatives have been explored for various biological activities. Research into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals insights into the metabolic pathways of related compounds in humans, showing their potential in cancer treatment (Gong et al., 2010). Another study synthesizes and characterizes benzamide derivatives, including their metal complexes, to evaluate their antibacterial activities, showcasing the antimicrobial potential of such compounds (Khatiwora et al., 2013).
Chemical Interactions and Mechanisms
The molecular interaction of related antagonists with cannabinoid receptors has been studied, providing insights into the binding interactions and potential therapeutic uses of this compound derivatives (Shim et al., 2002). These studies contribute to understanding the compound's role in modulating receptor activity and its implications for drug development.
Advanced Material Applications
The synthesis and characterization of specific derivatives have been explored for their unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive behaviors (Srivastava et al., 2017). These findings highlight the potential of this compound and its derivatives in developing advanced materials with novel optical and chemical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, future research could involve further testing its biological activity, optimizing its structure for better activity or fewer side effects, and eventually conducting clinical trials .
Propiedades
IUPAC Name |
3-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-3-1-2-15(12-16)18(23)21-13-14-6-10-22(11-7-14)17-4-8-20-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXUZEJULOPADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
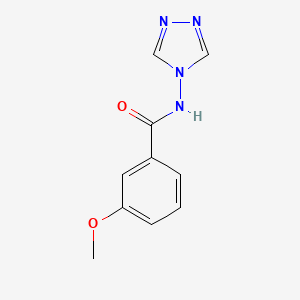
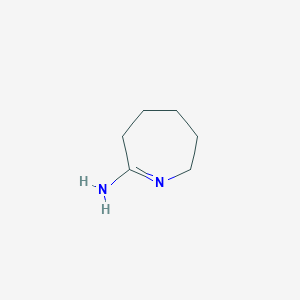
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)
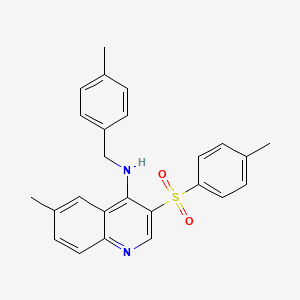


![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
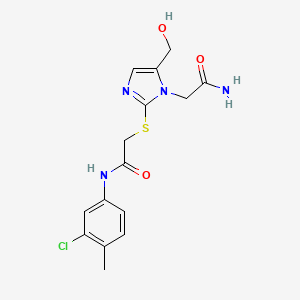
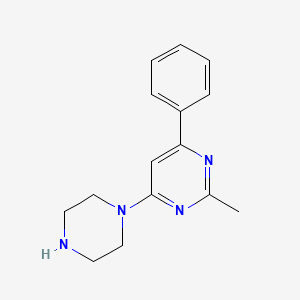
![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)
![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)
